molecular formula C5H10N2O2 B8746953 N-Nitropiperidine CAS No. 7119-94-0

N-Nitropiperidine

Cat. No. B8746953
M. Wt: 130.15 g/mol
InChI Key: PFHGNIMWELIXGP-UHFFFAOYSA-N
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Patent
US08623857B2

Procedure details

A mixture of 1,2-difluoro-3-nitrobenzene (2.38 g, 0.015 mmol), (R)-tert-butyl piperidin-3-ylcarbamate (3.0 g, 0.015 mmol) and N,N-diisopropylethylamine (5.2 ml, 0.030 mmol) was heated in acetonitrile (20 mL) at 80° C. overnight. The solvents were removed in vacuo, and chromatographic purification (ethyl acetate-hexanes) of the residue gave a nitropiperidine as orange oil (3.7 g, 72%).
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
FC1C=CC=C([N+:8]([O-:10])=[O:9])C=1F.[NH:12]1[CH2:17][CH2:16][CH2:15][C@@H:14](NC(=O)OC(C)(C)C)[CH2:13]1>C(#N)C.C(N(CC)C(C)C)(C)C>[N+:8]([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
3 g
Type
reactant
Smiles
N1C[C@@H](CCC1)NC(OC(C)(C)C)=O
Name
Quantity
5.2 mL
Type
catalyst
Smiles
C(C)(C)N(C(C)C)CC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo, and chromatographic purification (ethyl acetate-hexanes) of the residue

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 189532%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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